N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted phenyl ring and a benzodioxine moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves the reaction of 4-chloro-2-methylaniline with appropriate reagents to form the desired product. One common method includes the amidation reaction, where 4-chloro-2-methylaniline reacts with a carboxylic acid derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, leading to various biochemical and physiological effects. For example, it may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters, thereby increasing neurotransmitter levels in the brain and improving cognitive function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: A related compound with similar structural features but different chemical properties and applications.
N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide:
Uniqueness
This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
425680-63-3 |
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Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C16H14ClNO3/c1-10-8-11(17)6-7-12(10)18-16(19)15-9-20-13-4-2-3-5-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19) |
InChI Key |
MGLMZUABKNCQIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2COC3=CC=CC=C3O2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2COC3=CC=CC=C3O2 |
solubility |
18.1 [ug/mL] |
Origin of Product |
United States |
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